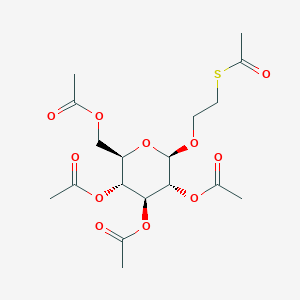

2-(Acetiltio)etil 2,3,4,6-tetra-O-acetil-b-D-glucopiranósido

Descripción general

Descripción

Synthesis Analysis

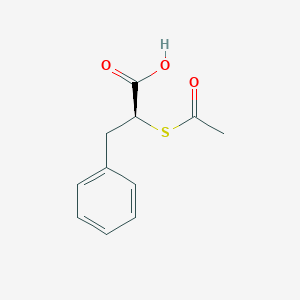

The synthesis of compounds related to 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside often involves multi-step chemical processes. For instance, derivatives of 1-thio-β-D-glucopyranoside and 1-thio-β-D-galactopyranoside have been synthesized through a scheme starting with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-aldopyranoses. These were generated from 2-S-(2,3,4,6-tetra-O-acetyl-β-D-aldopyranosyl)-2-thiopseudourea hydrobromides, followed by aminoethylation with ethylenimine and subsequent reactions (Lee & Lee, 1974).

Molecular Structure Analysis

The molecular structure of related compounds, such as O-ethyl and O-methyl N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiocarbamates, reveals that the hexopyranosyl ring adopts a 4C1 conformation with all substituents in equatorial positions. This conformation and the interactions between molecules, such as N-H⋯O hydrogen bonds, play a crucial role in the chemical behavior and reactivity of these compounds (Zhang et al., 2001).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to their functional groups. For example, derivatives have been used in the stereoselective synthesis of complex glycosides, demonstrating the utility of these structures in constructing more complex molecules. The specific chemical properties, such as reactivity of the acetyl and thioether groups, are essential for their role in synthetic chemistry (Crich & Bowers, 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The acetyl and thioether groups contribute to the solubility in organic solvents, which is crucial for their use in organic synthesis. The crystalline structure, often determined by X-ray crystallography, provides insights into the molecular conformation and intermolecular interactions (Turney et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the use of these compounds in synthesis. For example, the acetyl groups can be deacetylated under certain conditions, and the thioether can participate in displacement reactions, providing a versatile tool for chemical synthesis (Rowell, 1972).

Aplicaciones Científicas De Investigación

Investigación Proteómica

Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este campo es fundamental para nuestra comprensión de la biología celular, ya que las proteínas son partes vitales de los organismos vivos, con muchas funciones.

Intermediario en la Síntesis de Medicamentos

El compuesto sirve como intermediario en la síntesis de medicamentos . Juega un papel crucial en el desarrollo de nuevos medicamentos, especialmente aquellos que se dirigen a enfermedades cardíacas y diabetes .

Síntesis de Galactósidos

Si bien no está directamente relacionado con el compuesto en cuestión, un compuesto similar, Etil 2,3,4,6-tetra-O-acetil-b-D-galactopiranósido, se utiliza en la síntesis de galactósidos . Los galactósidos tienen aplicaciones significativas en el desarrollo de fármacos para la investigación relacionada con el cáncer, los trastornos cardiovasculares y las infecciones virales .

Industria Biomédica

Otro compuesto similar, 1,3,4,6-Tetra-O-acetil-2-[[2-(acetiltio)acetil]amino]-2-desoxi-D-galactopiranosa, encuentra aplicaciones extensas como un compuesto intermedio en la industria biomédica . Es especialmente útil para la síntesis de diversos fármacos glicosilados .

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the search results, it is known to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.

Direcciones Futuras

The compound and its related compounds have shown versatility in various fields of scientific research, from biochemistry and enzyme studies to material science and polymer chemistry. It is an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes . Therefore, it can be inferred that future directions may involve further exploration of its potential uses in these areas.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQXAUNYBLARZ-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455623 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34044-34-3 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)